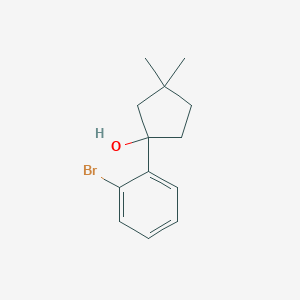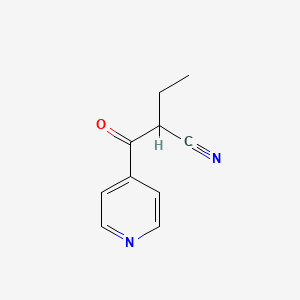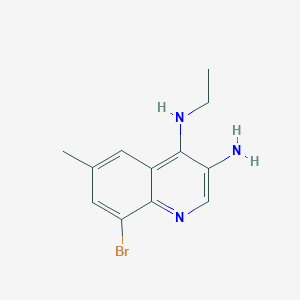
5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 3-methylcyclobutyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with a chloromethylating agent, followed by cyclization with an appropriate nitrogen source to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienes or other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal complexes
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole compounds with different functional groups.
Scientific Research Applications
5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-(3-methylcyclopropyl)-1,3-oxazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
5-(Chloromethyl)-2-(3-methylcyclopentyl)-1,3-oxazole: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
5-(Chloromethyl)-2-(3-methylcyclohexyl)-1,3-oxazole: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of 5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the 3-methylcyclobutyl group provides steric hindrance and conformational rigidity, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-7(3-6)9-11-5-8(4-10)12-9/h5-7H,2-4H2,1H3 |
InChI Key |
VGTNCBQBZKLYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C2=NC=C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



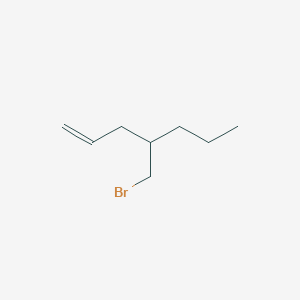


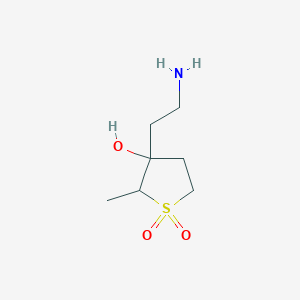
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)

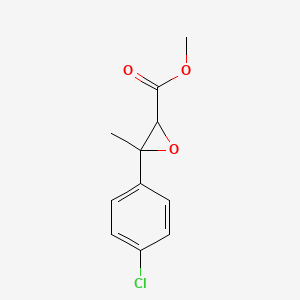
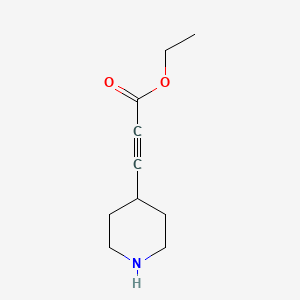
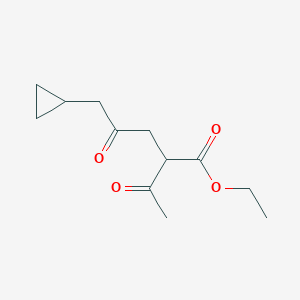
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
